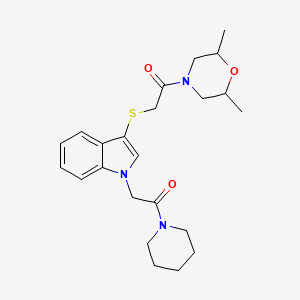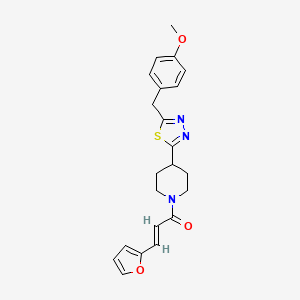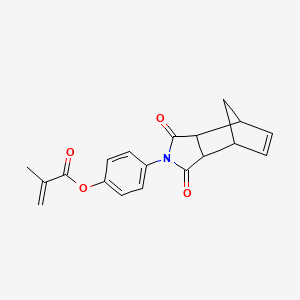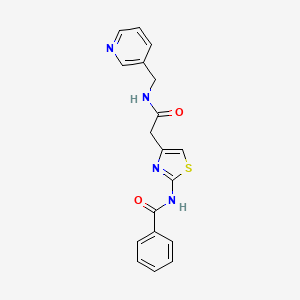
N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures, such as those containing thiazole and pyridine rings, are often found in various bioactive aromatic compounds . These compounds have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Synthesis Analysis
While specific synthesis methods for your compound were not found, similar compounds, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, have been synthesized and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds often involves a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Chemical Reactions Analysis
The chemical reactivity of similar compounds often involves the active methylene moiety reacting with other compounds to yield new derivatives .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are crystalline and colorless in nature with specific odors .Aplicaciones Científicas De Investigación
Discovery and Evaluation in Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Research has identified substituted benzamides, structurally related to the compound of interest, as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds demonstrate significant inhibitory effects on VEGFR-2, offering insights into their potential therapeutic applications in cancer treatment by inhibiting tumor growth and angiogenesis (R. Borzilleri et al., 2006).
Antimicrobial Applications
Derivatives of the compound have been studied for their antimicrobial properties. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, showcasing a structural relationship to the compound, were synthesized and tested for their in vitro antimicrobial activity, showing promise against Mycobacterium tuberculosis (V. U. Jeankumar et al., 2013).
Anticancer Activity
Complexes derived from thiazolyl benzamides, including those structurally similar to the compound, have been synthesized and evaluated for their anticancer activity. Specifically, Co(II) complexes demonstrated significant cytotoxicity against human breast cancer cell lines, suggesting their potential as chemotherapeutic agents (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Synthesis and Biological Activity Assessment
The compound and its derivatives have been the focus of synthetic chemistry efforts aimed at creating new molecules with potential biological activities. Studies have reported on the synthesis of novel derivatives, assessing their biological activities, including antiallergy, anticancer, and antimicrobial effects, highlighting the compound's versatility in drug development (K. D. Hargrave et al., 1983).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-16(20-11-13-5-4-8-19-10-13)9-15-12-25-18(21-15)22-17(24)14-6-2-1-3-7-14/h1-8,10,12H,9,11H2,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWOAOHKCIUKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2975395.png)
![4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile](/img/structure/B2975396.png)
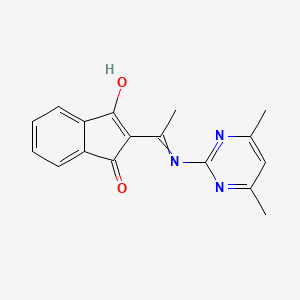
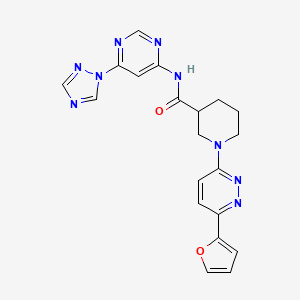
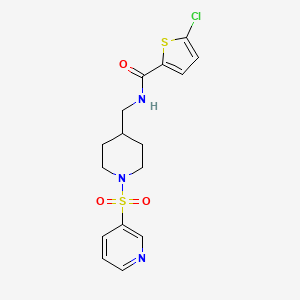
![6-ethyl 3-methyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2975405.png)
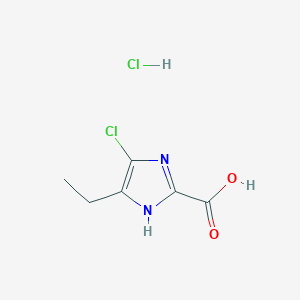
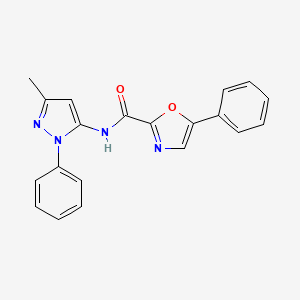
![1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975408.png)
![2-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2975409.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2975411.png)
